1-(4-Chloro-3-propoxybenzenesulfonyl)piperidine-4-carboxylic acid
Description
1-(4-Chloro-3-propoxybenzenesulfonyl)piperidine-4-carboxylic acid is a sulfonamide-substituted piperidine derivative characterized by a 4-chloro-3-propoxybenzenesulfonyl group attached to the piperidine ring and a carboxylic acid substituent at the 4-position. The propoxy group at the 3-position of the benzene ring distinguishes it from simpler chloro-substituted analogs, likely influencing solubility, metabolic stability, and target binding.
Properties
IUPAC Name |
1-(4-chloro-3-propoxyphenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO5S/c1-2-9-22-14-10-12(3-4-13(14)16)23(20,21)17-7-5-11(6-8-17)15(18)19/h3-4,10-11H,2,5-9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQCIQMODWLUIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Chloro-3-propoxybenzenesulfonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as chlorosulfonic acid.
Attachment of the propoxy group: This step involves the alkylation of the aromatic ring with propyl halides under basic conditions.
Final carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and catalytic processes.
Chemical Reactions Analysis
1-(4-Chloro-3-propoxybenzenesulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro or propoxy groups, leading to the formation of various derivatives.
Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis under acidic or basic conditions to yield the parent carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, with the major products being sulfoxides, sulfones, alcohols, amines, and substituted derivatives.
Scientific Research Applications
1-(4-Chloro-3-propoxybenzenesulfonyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-propoxybenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The piperidine ring can interact with neurotransmitter receptors, affecting signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Sulfonamide vs. Amide/Carbamate Linkages : The target compound’s sulfonamide group (benzenesulfonyl) enhances hydrogen-bonding capacity and rigidity compared to amide (benzoyl) or carbamate (ethoxycarbonyl) linkages in analogs like and . This may improve binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases).
Carboxylic Acid Position : The 4-carboxylic acid group is conserved across most analogs, suggesting its critical role in interactions with charged residues in biological targets.
Solubility and Reactivity:
- The target compound’s carboxylic acid group enhances water solubility relative to esterified analogs (e.g., ethyl ester in ), though the propoxy and sulfonamide groups may counterbalance this by increasing hydrophobicity.
Biological Activity
1-(4-Chloro-3-propoxybenzenesulfonyl)piperidine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound, supported by data tables and case studies.
- Molecular Formula : C15H20ClNO5S
- Molecular Weight : 361.841 g/mol
- CAS Number : 1206092-45-6
Biological Activity Overview
The biological activity of 1-(4-Chloro-3-propoxybenzenesulfonyl)piperidine-4-carboxylic acid has been investigated primarily in the context of its potential as an antiviral agent and its interactions with various biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of piperidine derivatives, including 1-(4-Chloro-3-propoxybenzenesulfonyl)piperidine-4-carboxylic acid. Research indicates that compounds with similar structures exhibit activity against coronaviruses, including SARS-CoV-2. The mechanism involves inhibition of viral proteases, which are crucial for viral replication.
| Compound | Target Virus | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(4-Chloro-3-propoxybenzenesulfonyl)piperidine-4-carboxylic acid | SARS-CoV-2 | TBD | Inhibition of viral protease |
| Related Piperidine Derivative | HCoV-229E | 5.0 | Inhibition of viral entry |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis is critical in understanding how modifications to the piperidine structure affect biological activity.
Key Findings:
- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) on the aromatic ring enhances antiviral potency.
- Alkyl Chain Length : Variations in the propoxy chain length influence solubility and membrane permeability, impacting bioavailability.
- Sulfonyl Group : The sulfonyl moiety is essential for maintaining the compound's interaction with viral proteases.
Case Studies
Several case studies have been documented regarding the efficacy of piperidine derivatives:
-
Study on SARS-CoV-2 Inhibition :
- A series of piperidine derivatives were synthesized and tested for their ability to inhibit SARS-CoV-2 main protease (Mpro).
- Results showed that compounds with a sulfonyl group exhibited significant inhibitory activity, suggesting that 1-(4-Chloro-3-propoxybenzenesulfonyl)piperidine-4-carboxylic acid could be a promising candidate for further development.
-
Influenza Virus Activity :
- In vitro studies demonstrated that certain piperidine derivatives could inhibit influenza virus replication, indicating a broader spectrum of antiviral activity.
The primary mechanism through which 1-(4-Chloro-3-propoxybenzenesulfonyl)piperidine-4-carboxylic acid exerts its biological effects appears to be through the inhibition of viral proteases:
- Viral Protease Inhibition : The compound binds to the active site of the protease, preventing it from processing viral polyproteins necessary for replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
